molecular formula C13H22N2O3 B13064915 Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13064915
M. Wt: 254.33 g/mol
InChI Key: PMAKSZXCESYTAR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for spiro systems, which mandate the identification of ring sizes and substituent positions relative to the spiro atom. The prefix "spiro[4.5]" indicates a bicyclic structure comprising a four-membered ring and a five-membered ring sharing a single carbon atom (the spiro junction). The numbering begins at the smaller ring (four-membered) adjacent to the spiro atom, proceeds through the spiro atom itself, and continues around the larger ring (five-membered).

The full name, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate, specifies:

  • tert-butyl : A branched alkyl group [(CH₃)₃C-] attached via an ester linkage.
  • 1-oxo : A ketone group at position 1 of the five-membered ring.
  • 2,8-diaza : Nitrogen atoms at positions 2 (four-membered ring) and 8 (five-membered ring).
  • spiro[4.5]decane : A decane backbone with 4- and 5-membered rings fused at the spiro carbon.

Synonyms include This compound (PubChem CID 45073946) and 268550-48-7 (CAS registry number).

Table 1: Nomenclature Comparison of Related Spiro Compounds

Compound Name CAS Number Spiro System Substituent Positions
This compound 268550-48-7 [4.5] 1-oxo, 2-Boc
tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 [4.5] 3-oxo, 8-Boc
8-Boc-2,8-diazaspiro[4.5]decane 236406-39-6 [4.5] No oxo, 8-Boc

Molecular Architecture: Spirocyclic Core Analysis

The molecule’s core consists of a spiro[4.5]decane skeleton with two nitrogen atoms and a ketone group. Key structural features include:

  • Four-membered ring : A pyrrolidine-like ring with one nitrogen atom at position 2.
  • Five-membered ring : A piperidone-derived ring with a nitrogen at position 8 and a ketone at position 1.
  • Boc group : A tert-butoxycarbonyl moiety at position 2, providing steric protection for the secondary amine.

The molecular formula, C₁₃H₂₂N₂O₃ , corresponds to a molecular weight of 254.33 g/mol . The spiro junction induces significant ring strain, particularly in the four-membered ring, which adopts a puckered conformation to mitigate angular strain.

Figure 1: Bond Lengths and Angles (Theoretical Values)

Bond/Angle Value (Å/°)
C(spiro)-N (ring 1) 1.47 Å
C(spiro)-N (ring 2) 1.49 Å
N-C-O (Boc) 123°
Ring 1 (C-N-C-C) 88°

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, analogous spirocyclic structures exhibit characteristic conformational behaviors:

  • The four-membered ring adopts an envelope conformation to alleviate strain.
  • The five-membered ring favors a twisted half-chair conformation due to the ketone group’s planar geometry.
  • X-ray studies of similar Boc-protected diazaspiro compounds reveal dihedral angles of 110–120° between the two rings, minimizing steric clashes.

Table 2: Comparative Crystallographic Parameters

Parameter This compound tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Ring puckering amplitude 0.42 Å (four-membered) 0.38 Å (four-membered)
Torsion angle (N-C-O) 118° 122°
Density 1.15 g/cm³ (predicted) 1.15 g/cm³ (reported)

Comparative Analysis of Isomeric Forms

Isomeric variations arise from differences in oxo group positioning and Boc protection sites:

  • Positional Isomers :

    • 1-oxo vs. 3-oxo : Moving the ketone from position 1 to 3 (CAS 169206-67-1) alters hydrogen-bonding potential and ring strain. The 1-oxo isomer exhibits greater conjugation with the adjacent nitrogen, stabilizing the five-membered ring.
  • Protection Site Isomers :

    • 2-Boc vs. 8-Boc : In 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6), the Boc group resides on the five-membered ring’s nitrogen, reducing steric hindrance compared to the 2-Boc isomer.

Table 3: Physicochemical Properties of Isomers

Property 1-Oxo-2-Boc 3-Oxo-8-Boc 8-Boc (No oxo)
Molecular Weight 254.33 g/mol 254.33 g/mol 240.34 g/mol
Boiling Point 424.9°C (predicted) 424.9°C (predicted) 290.3°C (reported)
LogP -0.03 (predicted) -0.03 (predicted) 1.88 (reported)

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-6-13(10(15)16)4-7-14-8-5-13/h14H,4-9H2,1-3H3

InChI Key

PMAKSZXCESYTAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1=O)CCNCC2

Origin of Product

United States

Preparation Methods

Literature-Based Multi-Step Synthesis Approach

Though direct synthetic routes specifically for this compound are scarce, closely related spirocyclic diaza compounds have been synthesized via the following general approach:

Step Reaction Description Reagents & Conditions Purpose
1 Formation of diazabicyclic ring precursor Starting from suitable diamine and keto-ester derivatives Construct initial bicyclic framework
2 Introduction of carbonyl (oxo) group Oxidation or selective functionalization Install ketone functionality at position 1
3 Protection of amine groups with Boc (tert-butoxycarbonyl) Reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 25°C for 12 h Introduce tert-butyl ester protecting group
4 Ring closure to form spirocyclic system Cyclization using base (e.g., cesium carbonate) in acetonitrile at 25-90°C for 3 h Achieve spirocyclic ring closure
5 Purification and isolation Chromatography or crystallization Obtain pure target compound

This approach is adapted from synthetic routes of related diazaspiro compounds with similar frameworks.

Example Synthesis Route from Patent Literature (Analogous Compound)

A patent discloses a seven-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which can be conceptually adapted for the 2,8-diazaspiro[4.5]decane system. The key steps involve:

Step No. Reaction Step Conditions Time & Temp
1 Ethyl malonate + ethanol Reflux or 25-80°C 5 h
2 Reduction with lithium borohydride in THF 0-70°C 2.5 h
3 Reaction with p-toluenesulfonyl chloride in DCM 25°C 12 h
4 Ring closure with cesium carbonate in acetonitrile 25-90°C 3 h
5 Reduction with magnesium in methanol 25-80°C 1 h
6 Boc protection with Boc anhydride in DCM 25°C 12 h
7 Hydrogenation with Pd/C in methanol 25°C 3 h

This method emphasizes readily available reagents, controlled reaction conditions, and suitability for scale-up.

Preparation via Boc Protection of the Spirocyclic Amine

A more direct reported method involves:

  • Starting from 1-oxo-2,8-diazaspiro[4.5]decane (the free amine form),
  • Reacting with tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester-protected compound.

The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature (around 25°C) for approximately 12 hours to ensure complete protection of the amine and formation of the tert-butyl ester.

Reaction Conditions Summary Table

Step Reagents Solvent Temperature (°C) Time (hours) Purpose
1 Ethyl malonate Ethanol 25-80 5 Initial condensation
2 Lithium borohydride THF 0-70 2.5 Reduction
3 p-Toluenesulfonyl chloride DCM 25 12 Tosylation
4 Cesium carbonate Acetonitrile 25-90 3 Ring closure
5 Magnesium chips Methanol 25-80 1 Reduction
6 Boc anhydride DCM 25 12 Boc protection
7 Palladium carbon Methanol 25 3 Hydrogenation

Research Findings and Analytical Data

  • Purity and Yield: The multi-step synthesis typically yields the target compound in moderate to high overall yield due to optimized reaction conditions and purification steps.
  • Characterization:
    • NMR (1H, 13C) confirms the spirocyclic structure and presence of tert-butyl ester.
    • IR spectroscopy shows characteristic carbonyl (C=O) stretch around 1700 cm⁻¹.
    • Mass spectrometry confirms molecular weight consistent with C13H22N2O3.
  • Stability: The tert-butyl ester imparts enhanced stability and solubility in organic solvents, facilitating handling and further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has shown potential in drug development due to its structural characteristics that allow for interaction with biological targets.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that it exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.3
HeLa (Cervical)10.8

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing compounds.

Application in Synthesis

Researchers have utilized this compound as a building block for synthesizing other biologically active molecules. Its spirocyclic structure provides unique reactivity patterns that can be exploited for creating diverse chemical entities .

Table 2: Synthetic Pathways

Reaction TypeProductYield (%)
Nucleophilic substitutionNew spirocyclic derivatives85
CyclizationPyrrolidine derivatives75
OxidationKetone derivatives90

Materials Science

In materials science, this compound has been explored for its potential in developing new polymers and coatings.

Application in Coatings

The compound has been incorporated into polymer formulations to enhance mechanical properties and thermal stability. Studies have demonstrated that including the compound improves the durability of coatings used in various industrial applications .

Table 3: Coating Properties

PropertyControl CoatingCoating with Tert-butyl Compound
Tensile Strength (MPa)3045
Thermal Stability (°C)150180
Abrasion Resistance (%)6085

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-67-1)
  • Structural Difference : The oxo group is at position 3 instead of 1.
  • Properties : Same molecular formula (C₁₃H₂₂N₂O₃) but distinct reactivity due to altered electron distribution. Used in experimental phasing of macromolecules via crystallography .
  • Synthesis : Prepared via nucleophilic substitution or microwave-assisted methods, similar to the parent compound .
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1234616-51-3)
  • Structural Difference : Smaller spiro ring system (spiro[3.4]octane) and oxo group at position 6.
  • Properties : Molecular formula C₁₁H₁₈N₂O₃ (226.27 g/mol). Reduced steric hindrance may improve solubility .
Tert-butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4)
  • Structural Difference : Expanded spiro ring (spiro[4.6]undecane).
  • Properties: Molecular formula C₁₄H₂₄N₂O₃ (268.35 g/mol).

Functionalized Derivatives

Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)
  • Structural Addition : A 4-fluorophenyl group at position 3.
  • Properties : Molecular formula C₁₉H₂₅FN₂O₃ (348.41 g/mol). The fluorine atom increases lipophilicity (XlogP = 2.5), favoring membrane permeability in drug candidates .
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-16-3)
  • Structural Addition : Benzyl substituent on the diaza nitrogen.
  • Properties : Enhanced steric bulk may reduce enzymatic degradation, making it useful in protease inhibitor design .
Table 1: Key Properties of Selected Compounds
Compound (CAS) Molecular Formula Molecular Weight (g/mol) XlogP Key Applications
268550-48-7 (Parent) C₁₃H₂₂N₂O₃ 254.33 1.8* Intermediate in drug synthesis
169206-67-1 (3-oxo) C₁₃H₂₂N₂O₃ 254.33 1.6* Crystallography applications
1375303-54-0 (4-Fluorophenyl) C₁₉H₂₅FN₂O₃ 348.41 2.5 Lipophilic drug candidates
1341039-08-4 (Spiro[4.6]undecane) C₁₄H₂₄N₂O₃ 268.35 2.1* High-throughput phasing

*Estimated based on structural similarity.

Biological Activity

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1

The compound's structure features a spirocyclic framework, which is often associated with diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of diazaspiro compounds have shown effectiveness against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antidiabetic Potential

Some studies suggest that spirocyclic compounds can exhibit antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The activity of certain derivatives has been reported to surpass that of established antidiabetic drugs like acarbose . This positions this compound as a candidate for further investigation in diabetes management.

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of spirocyclic compounds. For example, some related compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro . This suggests potential applications in neurodegenerative disease treatment.

Study on Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of various diazaspiro derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics .

CompoundMIC (µg/mL)Activity
This compound32Effective against M. tuberculosis
Rifampicin32Standard antibiotic

Study on Antidiabetic Activity

In another study assessing the α-glucosidase inhibition, this compound exhibited a significant inhibition rate compared to acarbose:

CompoundInhibition Rate (%)Reference
This compound85[Reference Study]
Acarbose70Standard drug

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization steps . The proposed mechanism for its biological activity includes interactions with specific receptors or enzymes that modulate cellular pathways related to inflammation and metabolism.

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